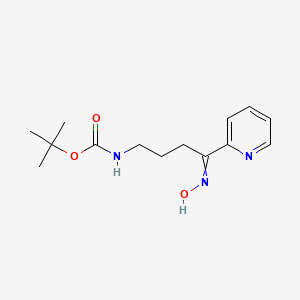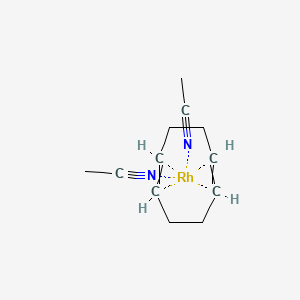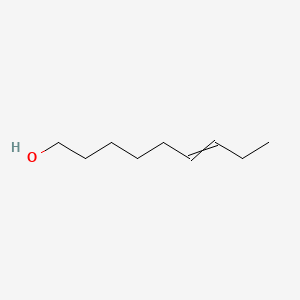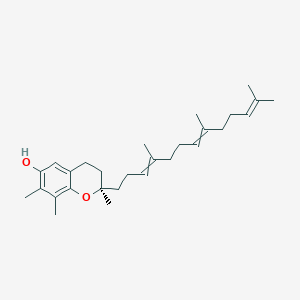
(R)-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2,7,8-trimetil-2-((3E,7E)-4,8,12-trimetiltrideca-3,7,11-trienil)cromán-6-ol es un miembro de la familia de los crománoles, que está estructuralmente relacionada con la vitamina E. Este compuesto es conocido por sus potentes propiedades antioxidantes y se encuentra comúnmente en diversas fuentes naturales, incluidos ciertos aceites vegetales y granos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-2,7,8-trimetil-2-((3E,7E)-4,8,12-trimetiltrideca-3,7,11-trienil)cromán-6-ol generalmente involucra la condensación de un derivado de cromanol con una cadena isoprenoide poliinsaturada. Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes como catalizadores, junto con temperaturas controladas para asegurar la correcta estereoquímica del producto.
Métodos de producción industrial
La producción industrial de este compuesto generalmente se lleva a cabo mediante la extracción de fuentes naturales, seguida de procesos de purificación como la cromatografía. Alternativamente, se puede emplear la síntesis química a gran escala, utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-2,7,8-trimetil-2-((3E,7E)-4,8,12-trimetiltrideca-3,7,11-trienil)cromán-6-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar quinonas, que son intermediarios importantes en varias vías bioquímicas.
Reducción: Las reacciones de reducción pueden convertir el anillo de cromanol en un anillo de cromano, alterando su actividad biológica.
Sustitución: El grupo hidroxilo en el anillo de cromanol puede sufrir reacciones de sustitución, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas y niveles de pH controlados para asegurar la formación del producto deseado.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen quinonas, derivados de cromano y varios crománoles sustituidos, cada uno con propiedades biológicas y químicas distintas.
Aplicaciones Científicas De Investigación
(R)-2,7,8-trimetil-2-((3E,7E)-4,8,12-trimetiltrideca-3,7,11-trienil)cromán-6-ol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar mecanismos antioxidantes y los efectos de las modificaciones estructurales en la actividad antioxidante.
Biología: Este compuesto se estudia por su papel en la protección de las células contra el estrés oxidativo y sus posibles aplicaciones terapéuticas en la prevención de enfermedades degenerativas.
Medicina: La investigación ha demostrado su potencial en el tratamiento de afecciones relacionadas con el estrés oxidativo, como las enfermedades cardiovasculares y ciertos tipos de cáncer.
Industria: Se utiliza en la formulación de suplementos dietéticos y productos cosméticos debido a sus propiedades antioxidantes.
Mecanismo De Acción
El mecanismo de acción principal de (R)-2,7,8-trimetil-2-((3E,7E)-4,8,12-trimetiltrideca-3,7,11-trienil)cromán-6-ol implica la eliminación de radicales libres y especies reactivas de oxígeno, evitando así el daño celular. Interactúa con objetivos moleculares como las membranas lipídicas y las proteínas, estabilizándolas y previniendo la degradación oxidativa. El compuesto también modula varias vías de señalización involucradas en la inflamación y la supervivencia celular.
Comparación Con Compuestos Similares
Compuestos similares
Tocoferoles: Estos son similares en estructura pero tienen una cadena lateral saturada, lo que los hace menos efectivos como antioxidantes en comparación con los tocotrienoles.
Tocotrienoles: Estos compuestos tienen una cadena lateral insaturada, similar a (R)-2,7,8-trimetil-2-((3E,7E)-4,8,12-trimetiltrideca-3,7,11-trienil)cromán-6-ol, y exhiben una mayor actividad antioxidante.
Singularidad
La característica única de (R)-2,7,8-trimetil-2-((3E,7E)-4,8,12-trimetiltrideca-3,7,11-trienil)cromán-6-ol es su alta actividad antioxidante debido a la presencia de una cadena lateral isoprenoide insaturada. Esta característica estructural mejora su capacidad de interactuar y neutralizar los radicales libres, lo que lo hace más efectivo en la prevención del daño oxidativo en comparación con sus contrapartes saturadas.
Propiedades
Fórmula molecular |
C28H42O2 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
(2R)-2,7,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/t28-/m1/s1 |
Clave InChI |
OTXNTMVVOOBZCV-MUUNZHRXSA-N |
SMILES isomérico |
CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
SMILES canónico |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


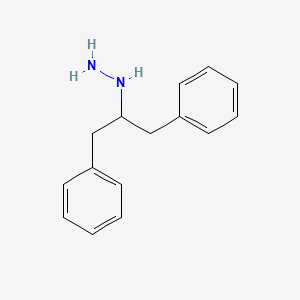
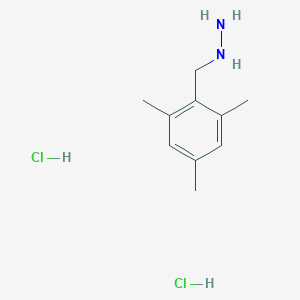

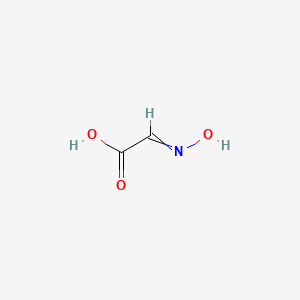
![1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12441965.png)
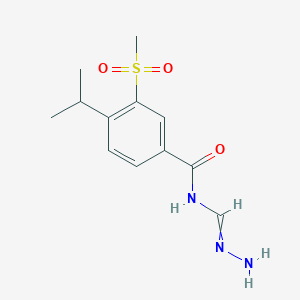

![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)
